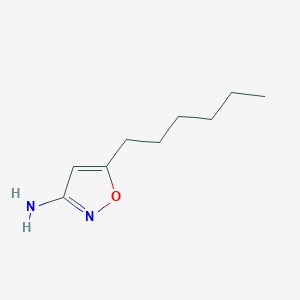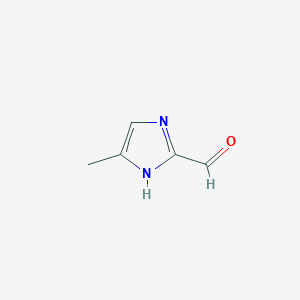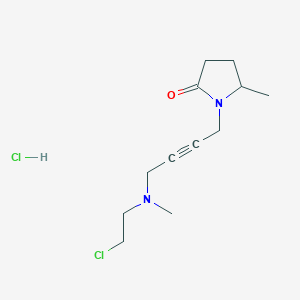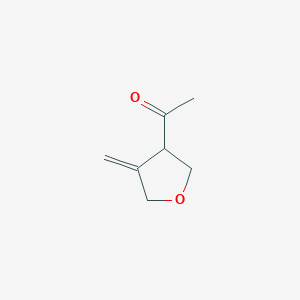![molecular formula C10H9ClO B037927 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene CAS No. 116383-67-6](/img/structure/B37927.png)
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is an organic compound with the molecular formula C10H9ClO It belongs to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epoxidation of 4-chloronaphthalene: One common method involves the epoxidation of 4-chloronaphthalene using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane.
Oxidation with Hydrogen Peroxide: Another method involves the oxidation of 4-chloronaphthalene using hydrogen peroxide in the presence of a catalyst such as manganese(III) acetate.
Industrial Production Methods
Industrial production of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), manganese(III) acetate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as diols and ketones.
Reduction: Reduced products such as diols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: There is ongoing research into the potential medicinal properties of this compound.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: Similar structure but without the chlorine atom.
Naphthalene, 1,2-epoxy-1,2,3,4-tetrahydro-: Another epoxide derivative of naphthalene.
Uniqueness
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated analogs. The chlorine atom can participate in various substitution reactions, making this compound more versatile in synthetic applications .
Propriétés
IUPAC Name |
4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWKTAMXHPWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C3C1O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585778 |
Source


|
| Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-67-6 |
Source


|
| Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B37846.png)
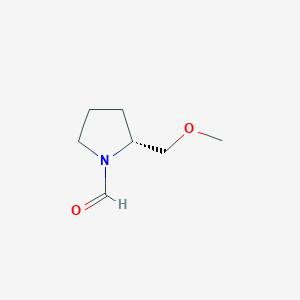
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
